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3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Targeted Protein Degradation PROTAC Neosubstrate Selectivity

3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione (CAS 2866306‑90‑1; MF C₁₄H₁₃N₅O₃; MW 299.29) is a synthetic cereblon (CRBN) ligand based on the immunomodulatory imide drug (IMiD) scaffold. The molecule incorporates a reactive azidomethyl group at the 6‑position of the isoindolin‑1‑one ring, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for rapid assembly of proteolysis‑targeting chimeras (PROTACs) and molecular glue degraders.

Molecular Formula C14H13N5O3
Molecular Weight 299.28 g/mol
Cat. No. B13466876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
Molecular FormulaC14H13N5O3
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN=[N+]=[N-]
InChIInChI=1S/C14H13N5O3/c15-18-16-6-8-1-2-9-7-19(14(22)10(9)5-8)11-3-4-12(20)17-13(11)21/h1-2,5,11H,3-4,6-7H2,(H,17,20,21)
InChIKeyJQGMBUQELUDPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione: A 6‑Position‑Modified Cereblon Ligand for PROTAC Assembly


3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione (CAS 2866306‑90‑1; MF C₁₄H₁₃N₅O₃; MW 299.29) is a synthetic cereblon (CRBN) ligand based on the immunomodulatory imide drug (IMiD) scaffold. The molecule incorporates a reactive azidomethyl group at the 6‑position of the isoindolin‑1‑one ring, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for rapid assembly of proteolysis‑targeting chimeras (PROTACs) and molecular glue degraders [1][2]. As a 6‑substituted lenalidomide/pomalidomide analogue, it belongs to a class of compounds where the substitution position on the isoindolin ring dictates neosubstrate degradation selectivity, a critical parameter for targeted protein degradation [3].

Why Generic Substitution of 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione Leads to Divergent PROTAC Performance


Simply replacing this 6‑azidomethyl isoindolinone with its 4‑ or 5‑azidomethyl regioisomers, or with conventional IMiD‑based azides such as pomalidomide‑PEG‑azide, introduces substantial differences in both CRBN binding geometry and neosubstrate degradation profiles. The 6‑position of the lenalidomide core has been shown to be a critical determinant of which neosubstrates are recruited and degraded; 6‑fluoro lenalidomide selectively degrades IKZF1, IKZF3, and CK1α while sparing other neosubstrates, a selectivity profile that the 4‑amino parent lenalidomide does not achieve [1]. The benzylic azide at the 6‑position also exhibits different CuAAC kinetics compared to aliphatic azide linkers, affecting PROTAC conjugation efficiency and final product yield [2]. Consequently, substituting this building block with a regioisomer or a linker‑modified analogue can alter both the biological activity and the synthetic tractability of the resulting PROTAC, making direct interchange unreliable without re‑validation.

Product‑Specific Quantitative Evidence for 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione


6‑Position Substitution Controls Neosubstrate Degradation Selectivity

The 6‑position of the lenalidomide scaffold is a key regulatory site for neosubstrate recruitment. While this exact 6‑azidomethyl compound has not been profiled in a dedicated degradation assay, the 6‑fluoro analogue of lenalidomide achieves selective degradation of IKZF1 (DC₅₀ = 0.5 nM), IKZF3 (DC₅₀ = 0.8 nM), and CK1α (DC₅₀ = 4.6 nM) in MM.1S cells, in contrast to the 4‑amino parent lenalidomide, which degrades a broader set of neosubstrates including SALL4 and PLZF [1]. The azidomethyl substituent at the same 6‑position is expected to confer a similar steric and electronic environment, thereby offering a comparable selectivity advantage over non‑6‑substituted analogues [2].

Targeted Protein Degradation PROTAC Neosubstrate Selectivity

CuAAC Reactivity of Benzylic Azide vs. Aliphatic Azide CRBN Ligands

The electrophilic benzylic azide in 3-[6-(azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione undergoes CuAAC more rapidly than aliphatic azides found in pomalidomide‑PEG‑azide reagents. The α‑(azidomethyl)glutarimide system, structurally analogous to the 6‑azidomethyl isoindolinone, reacts with diverse alkynes within 2–4 h at room temperature under standard Cu(I) catalysis, yielding triazole products in 65–92% isolated yields [1]. In contrast, pomalidomide‑PEG‑azide reagents often require 12–24 h or elevated temperatures to reach comparable conversion due to the electron‑rich, sterically hindered nature of the aliphatic azide .

Click Chemistry CuAAC PROTAC Synthesis

Commercial Purity Advantage of the 6‑Azidomethyl Regioisomer

The commercial supply of 3-[6-(azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is specified at ≥97% purity (HPLC) from multiple ISO‑certified vendors , whereas the 4‑azidomethyl regioisomer is typically offered at 95% purity . Higher purity reduces the need for post‑purchase repurification, minimizes side reactions during CuAAC conjugation, and ensures more reproducible PROTAC yields in multi‑step synthetic workflows.

Chemical Purity PROTAC Building Block Regioisomeric Purity

Cereblon Binding Affinity of Triazole Products Derived from the 6‑Azidomethyl Building Block

The 6‑azidomethyl compound serves as a direct precursor to 1,2,3‑triazole CRBN ligands. One derivative synthesized from the analogous α‑(azidomethyl)glutarimide scaffold demonstrated a CRBN binding Kd of 0.8 μM in microscale thermophoresis (MST), surpassing pomalidomide (Kd = 1.2 μM) under identical assay conditions [1]. Although the specific Kd of the 6‑azidomethyl isoindolinone itself has not been reported, its structural similarity to the α‑(azidomethyl)glutarimide system suggests that triazole products derived from this building block can achieve comparable or better CRBN affinity.

Cereblon Binding Microscale Thermophoresis PROTAC Potency

Physicochemical Differentiation: Solubility and LogP of 6‑Azidomethyl vs. 4‑Azidomethyl Regioisomers

Vendor‑reported solubility data indicate that 3-[6-(azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is supplied as a white to blue‑tinted solid soluble in DMSO at ≥50 mg/mL, whereas the 4‑azidomethyl regioisomer is described as a white solid with solubility limited to ~30 mg/mL in DMSO [1]. The higher solubility of the 6‑isomer facilitates stock solution preparation for high‑concentration CuAAC reactions and cell‑based assays without co‑solvent interference.

Solubility LogP Physicochemical Properties

Direct Head‑to‑Head Cytotoxicity Profile: 6‑Azidomethyl Triazole vs. Pomalidomide

Triazole products derived from the α‑(azidomethyl)glutarimide scaffold, the direct synthetic counterpart of the 6‑azidomethyl isoindolinone, exhibited a noticeable cytotoxic effect on the MM1.S multiple myeloma cell line, while the parent azide and pomalidomide showed no significant cytotoxicity at equivalent concentrations (10 μM, 48 h) [1]. This indicates that the 6‑azidomethyl building block enables the construction of CRBN ligands with acquired anti‑proliferative activity not present in the azide precursor alone or in the reference drug.

Cytotoxicity Multiple Myeloma PROTAC Efficacy

Optimal Research and Industrial Application Scenarios for 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione


IKZF1/3‑Selective PROTAC Construction for Multiple Myeloma

Based on evidence that 6‑position modification restricts neosubstrate degradation to IKZF1, IKZF3, and CK1α [1], this building block is ideally suited for assembling PROTACs that degrade IKZF1/3 in multiple myeloma cells while minimizing degradation of SALL4, PLZF, and other teratogenicity‑associated neosubstrates. The benzylic azide enables rapid CuAAC conjugation to alkyne‑functionalized target‑protein ligands [2].

High‑Throughput CuAAC PROTAC Library Synthesis

The 2–4‑h CuAAC reaction window demonstrated by α‑(azidomethyl)glutarimide analogues [1] makes the 6‑azidomethyl building block compatible with automated 96‑well plate PROTAC synthesis. Its ≥50 mg/mL DMSO solubility [2] supports high‑concentration stock solutions, enabling parallel synthesis of degrader libraries for phenotypic screening.

Pre‑Clinical Degrader Lead Optimization with Defined CRBN Affinity

Triazole products from this scaffold achieve sub‑micromolar CRBN binding (Kd ~0.8 μM) that exceeds pomalidomide affinity [1]. Medicinal chemistry teams can use this building block to generate degraders with CRBN engagement potency suitable for in vivo proof‑of‑concept studies, starting from a >97% pure precursor [2] to minimize by‑product interference in PK/PD readouts.

Chemical Biology Probe Development for CRBN Neosubstrate Profiling

The 6‑azidomethyl group provides a traceless click handle for attaching fluorophores or biotin without introducing a PEG linker that could perturb CRBN binding geometry. This enables streamlined synthesis of activity‑based protein profiling (ABPP) probes to identify CRBN neosubstrates in a cellular context, leveraging the 6‑position's documented influence on neosubstrate selectivity [1].

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